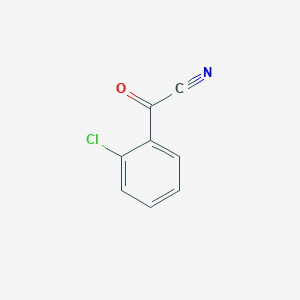

2-Chlorobenzoyl cyanide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chlorobenzoyl cyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUCRNASRVPZKNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90393418 | |

| Record name | 2-chlorobenzoyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35022-42-5 | |

| Record name | 2-chlorobenzoyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Chlorobenzoyl cyanide chemical properties

An In-depth Technical Guide to the Chemical Properties of 2-Chlorobenzoyl Cyanide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound (CAS RN: 35022-42-5). While experimental data for certain physical properties of this specific compound are not widely available, this guide synthesizes information from analogous compounds, spectroscopic data, and established chemical principles to offer valuable insights for researchers in organic synthesis and medicinal chemistry. Particular attention is given to its role as a potential building block in the synthesis of novel pharmaceutical agents, drawing parallels with structurally related compounds used in drug discovery.

Introduction: Unveiling a Versatile Chemical Intermediate

This compound, with the molecular formula C₈H₄ClNO, is an aromatic acyl cyanide.[1] This class of compounds is characterized by a cyanide group attached to a carbonyl carbon, rendering them highly reactive and versatile intermediates in organic synthesis. The presence of a chlorine atom at the ortho position of the phenyl ring further modulates the electronic properties and reactivity of the molecule, making it a subject of interest for the synthesis of complex organic molecules, including pharmacologically active compounds. This guide aims to provide a detailed exploration of its chemical characteristics, empowering researchers to harness its synthetic potential.

Physicochemical and Spectroscopic Characterization

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in research and development.

Physical Properties

Table 1: Physical and Chemical Identifiers for this compound

| Property | Value | Source(s) |

| CAS Number | 35022-42-5 | [1] |

| Molecular Formula | C₈H₄ClNO | [1] |

| Molecular Weight | 165.58 g/mol | [2] |

| Synonyms | (2-Chlorophenyl)oxoacetonitrile | N/A |

Spectroscopic Analysis

Spectroscopic data is crucial for the structural elucidation and purity assessment of chemical compounds.

The ¹H-NMR spectrum of this compound in CDCl₃ exhibits characteristic signals for the aromatic protons. A published spectrum shows a multiplet in the aromatic region, with a distinct downfield shift for the proton ortho to the carbonyl group due to its electron-withdrawing nature. The reported chemical shifts are δ 8.15 (dd, J = 7.7, 1.4 Hz, 1H) and 7.64-7.23 (m, 3H).[3]

While a specific ¹³C-NMR spectrum for this compound was not found, predictions based on analogous structures such as 2-chlorobenzoic acid and other benzoyl cyanides can be made.[3] The spectrum is expected to show signals for the carbonyl carbon, the cyanide carbon, and the aromatic carbons, with the carbon attached to the chlorine atom exhibiting a characteristic chemical shift.

The IR spectrum of this compound is predicted to show strong, characteristic absorption bands for the nitrile (C≡N) and carbonyl (C=O) functional groups. The C≡N stretch is typically observed around 2200-2250 cm⁻¹, while the C=O stretch for an acyl cyanide is expected in the region of 1680-1700 cm⁻¹. Additional bands corresponding to the aromatic C-H and C=C stretching, as well as the C-Cl stretch, would also be present.

In a mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at m/z 165, with a characteristic M+2 isotopic peak at m/z 167 with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Synthesis and Mechanistic Considerations

The synthesis of this compound can be approached through several routes, with the choice of method often depending on the availability of starting materials and desired scale.

Synthesis from 2-Chlorobenzoyl Chloride

A common and effective method for the synthesis of acyl cyanides is the reaction of the corresponding acyl chloride with a cyanide salt. Drawing a parallel to the synthesis of 2,3-dichlorobenzoyl cyanide, a plausible and efficient route to this compound involves the reaction of 2-chlorobenzoyl chloride with a cyanide source such as cuprous cyanide or a mixture of sodium cyanide and a catalytic amount of a copper(I) salt.[4]

Caption: Synthesis of this compound from 2-Chlorobenzoyl Chloride.

Experimental Protocol (Proposed):

-

To a solution of 2-chlorobenzoyl chloride in an anhydrous aprotic solvent (e.g., acetonitrile or toluene), add cuprous cyanide.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for several hours.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

-

Upon completion, cool the reaction mixture and filter to remove insoluble salts.

-

The filtrate is then concentrated under reduced pressure.

-

The crude product can be purified by vacuum distillation or crystallization.

Synthesis via Oxidation of 2-Chlorobenzyl Cyanide

An alternative synthetic approach involves the oxidation of the more readily available 2-chlorobenzyl cyanide. A general procedure for the synthesis of benzoyl cyanides from benzyl cyanides has been reported, with a 53% ¹H-NMR yield for this compound.[3]

Caption: Oxidative Synthesis of this compound.

Reactivity and Synthetic Applications

Acyl cyanides are potent electrophiles and participate in a variety of chemical transformations. The reactivity of this compound is governed by the electrophilic carbonyl carbon and the cyanide group, with the ortho-chloro substituent influencing the electronic and steric environment.

Nucleophilic Acyl Substitution

The carbonyl group of this compound is susceptible to attack by nucleophiles, leading to the displacement of the cyanide ion, which is a good leaving group. This reactivity allows for the introduction of the 2-chlorobenzoyl moiety into various molecules.

Acylative Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions of acyl chlorides with organoboron reagents (Suzuki-Miyaura coupling) are powerful methods for the formation of ketones.[5] By analogy, this compound could potentially be utilized in similar transformations, offering an alternative to the more common acyl chlorides.

Precursor to Heterocyclic Systems

A significant application of acyl cyanides is in the synthesis of heterocyclic compounds. The analogous 2,3-dichlorobenzoyl cyanide is a key intermediate in the synthesis of the antiepileptic drug lamotrigine.[6][7][8][9] This proceeds through a condensation reaction with aminoguanidine followed by cyclization. This established synthetic pathway highlights the potential of this compound as a precursor for novel triazine derivatives with potential pharmacological activity.

Caption: Proposed Synthesis of a Lamotrigine Analogue.

Safety, Handling, and Storage

Hazard Assessment

This compound should be considered highly toxic. Like other organic cyanides, it can be harmful if ingested, inhaled, or absorbed through the skin.[10] Upon hydrolysis, which can be catalyzed by moisture, it may release hydrogen cyanide gas, which is extremely poisonous. Contact with acids will also liberate hydrogen cyanide. It is also expected to be a skin and eye irritant.

Handling and Personal Protective Equipment (PPE)

All handling of this compound should be conducted in a well-ventilated chemical fume hood.[11] Appropriate PPE, including a lab coat, chemical-resistant gloves (double gloving is recommended), and chemical safety goggles, must be worn.[11]

Storage

This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture, acids, and oxidizing agents.[12][13] It is advisable to store it under an inert atmosphere to prevent degradation.

Conclusion

This compound is a reactive and synthetically valuable chemical intermediate. While some of its physical properties are yet to be fully documented, its known spectroscopic data, plausible synthetic routes, and the established applications of structurally similar compounds underscore its potential in organic synthesis and drug discovery. Researchers working with this compound should proceed with caution, adhering to strict safety protocols, and can anticipate its utility in the construction of complex molecular architectures, particularly in the synthesis of novel heterocyclic compounds with potential biological activity.

References

-

NIST. (n.d.). 2-Chlorobenzyl cyanide. NIST Chemistry WebBook. Retrieved from [Link]

-

Mansa STM Publishers. (2024, March 4). An overview of prior art disclosures about the synthesis of lamotrigine and a glimpse of its closely related compounds. Mansa STM Publishers. Retrieved from [Link]

-

New Drug Approvals. (2014, November 12). Ламотриджин, Lamotrigine an antiepileptic. Retrieved from [Link]

- Google Patents. (n.d.). WO2007138075A1 - Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride.

- Google Patents. (n.d.). EP2024345B1 - Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride.

- Google Patents. (n.d.). US20090312544A1 - Method for preparing lamortrigine and its intermediate 2,3-dichlorobenzoyl chloride.

-

NIST. (n.d.). 2-Chlorobenzyl cyanide. NIST Chemistry WebBook. Retrieved from [Link]

-

SD Fine-Chem. (n.d.). 2-CHLOROBENZYL CYANIDE. Retrieved from [Link]

-

NIST. (n.d.). 2-Chlorobenzyl cyanide. NIST Chemistry WebBook. Retrieved from [Link]

-

Cheméo. (n.d.). 2-Chlorobenzyl cyanide (CAS 2856-63-5). Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

NIST. (n.d.). 2-Chlorobenzyl cyanide. NIST Chemistry WebBook. Retrieved from [Link]

-

Jinan Future chemical Co.,Ltd. (n.d.). 2-Chlorobenzyl cyanide. Retrieved from [Link]

-

NIST. (n.d.). 2-Chlorobenzyl cyanide. NIST Chemistry WebBook. Retrieved from [Link]

-

University of Windsor. (n.d.). Cyanides Storage, Handling and General Use Information. Retrieved from [Link]

- Google Patents. (n.d.). CN109651193A - A kind of synthetic method of benzoyl cyanide.

-

PrepChem.com. (n.d.). Synthesis of 2-chlorobenzoyl chloride. Retrieved from [Link]

-

ChemSynthesis. (2025, May 20). This compound. Retrieved from [Link]

-

Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. Retrieved from [Link]

-

National Institutes of Health. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. Retrieved from [Link]

-

Arkivoc. (n.d.). Reactivity and diverse synthetic applications of acyl isothiocyanates. Retrieved from [Link]

-

Organic Letters. (2000). The Chemistry of Acylals. 3. Cyanohydrin Esters from Acylals with Cyanide Reagents. Retrieved from [Link]

-

University of Pittsburgh. (2015, March 25). Safety Manual EH&S Guideline Number: 04-029 - Subject: CYANIDE STORAGE. Retrieved from [Link]

-

Wikipedia. (n.d.). Acyl cyanide. Retrieved from [Link]

-

PubMed. (n.d.). Reactivity of ortho-substituted aryl-palladium complexes towards carbodiimides, isothiocyanates, nitriles, and cyanamides. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Chlorobenzoyl chloride. Retrieved from [Link]

-

OUCI. (n.d.). Reactivity of ortho‐Substituted Aryl–Palladium Complexes towards Carbodiimides, Isothiocyanates, Nitriles, and C…. Retrieved from [Link]

-

SD Fine-Chem. (n.d.). 2-CHLOROBENZYL CYANIDE (o-chlorophenyl)acetonitrile. Retrieved from [Link]

Sources

- 1. This compound | C8H4ClNO | CID 3534944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. rsc.org [rsc.org]

- 4. 2,3-Dichlorobenzoyl cyanide synthesis - chemicalbook [chemicalbook.com]

- 5. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mansapublishers.com [mansapublishers.com]

- 7. WO2007138075A1 - Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents [patents.google.com]

- 8. EP2024345B1 - Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents [patents.google.com]

- 9. US20090312544A1 - Method for preparing lamortrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents [patents.google.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 12. uwindsor.ca [uwindsor.ca]

- 13. safety.pitt.edu [safety.pitt.edu]

Section 1: Compound Identification and Core Properties

An In-Depth Technical Guide to 2-Chlorobenzoyl Cyanide and its Isomer, 2-Chlorobenzyl Cyanide

A Note on Nomenclature for the Research Professional: The chemical name "this compound" refers specifically to the acyl cyanide where a carbonyl group is situated between the aromatic ring and the nitrile. However, in industrial and research contexts, there is frequent ambiguity with the structurally related and more commonly utilized isomer, 2-Chlorobenzyl cyanide . This latter compound, a key precursor in pharmaceutical synthesis, features a methylene bridge. This guide will provide a comprehensive analysis of 2-Chlorobenzyl cyanide (CAS 2856-63-5) due to its significant role in drug development, while also presenting the distinct data for this compound (CAS 35022-42-5) to ensure clarity and precision for the practicing scientist.

A precise understanding of the physical and chemical properties of these isomers is fundamental to their application. The following table delineates their key characteristics.

| Property | 2-Chlorobenzyl cyanide | This compound |

| CAS Number | 2856-63-5[1][2] | 35022-42-5[3][4] |

| Chemical Structure | ClC₆H₄CH₂CN | ClC₆H₄COCN |

| IUPAC Name | (2-Chlorophenyl)acetonitrile[1][2] | This compound[3] |

| Synonyms | o-Chlorobenzyl cyanide, 2-Chlorophenylacetonitrile[1][2] | N/A |

| Molecular Formula | C₈H₆ClN[1][2] | C₈H₄ClNO[3][4] |

| Molecular Weight | 151.59 g/mol [1] | 165.58 g/mol [4] |

| Appearance | White or colorless to light yellow powder, lump, or clear liquid[5] | Not specified |

| Melting Point | 24 °C (lit.) | Not specified |

| Boiling Point | 240-242 °C (lit.) | Not specified |

| Refractive Index (n20/D) | ~1.544 (lit.) | Not specified |

Section 2: The Core Intermediate: 2-Chlorobenzyl Cyanide (CAS 2856-63-5)

This compound is a cornerstone intermediate, particularly valued in the synthesis of antithrombotic agents. Its utility stems from the reactivity of both the benzylic position and the nitrile group.

Synthesis and Mechanistic Insights

The predominant industrial synthesis of 2-Chlorobenzyl cyanide is achieved through the nucleophilic substitution of 2-chlorobenzyl chloride with an alkali metal cyanide, such as sodium or potassium cyanide.[6]

Causality of Experimental Design: The reaction is a classic example of a bimolecular nucleophilic substitution (Sₙ2) mechanism.[6] The choice of a primary benzylic halide (2-chlorobenzyl chloride) as the substrate favors the Sₙ2 pathway over the Sₙ1, as the formation of a primary carbocation is energetically unfavorable. The cyanide ion (CN⁻) acts as a potent nucleophile, attacking the electrophilic benzylic carbon.[6]

Caption: Sₙ2 mechanism for 2-Chlorobenzyl cyanide synthesis.

Protocol Optimization with Phase-Transfer Catalysis (PTC): A significant challenge in this synthesis is the mutual insolubility of the organic substrate and the inorganic cyanide salt. Phase-transfer catalysis is a proven technique to overcome this barrier.[6]

-

Principle: A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transport of the cyanide anion from the aqueous phase into the organic phase.[6]

-

Mechanism: The lipophilic cation of the catalyst pairs with the cyanide anion, forming a lipophilic ion pair. This complex can traverse the phase boundary into the organic layer, where the "naked" and highly reactive cyanide anion can efficiently react with the 2-chlorobenzyl chloride.[6]

-

Advantages: This method often leads to faster reaction rates, higher yields, milder reaction conditions, and avoids the need for expensive, anhydrous polar aprotic solvents.[6]

Step-by-Step Laboratory Protocol (PTC Method):

-

Reactor Setup: To a jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, add 2-chlorobenzyl chloride (1.0 eq) and an organic solvent (e.g., toluene).

-

Aqueous Phase: In a separate vessel, dissolve sodium cyanide (1.1 eq) and a phase-transfer catalyst such as tetrabutylammonium bromide (0.05 eq) in water.

-

Reaction Initiation: Add the aqueous cyanide solution to the reactor. Begin vigorous stirring to create a large interfacial area between the two phases.

-

Heating: Heat the biphasic mixture to reflux (typically 80-90 °C) and maintain for 2-4 hours.[6]

-

Monitoring: Monitor the reaction progress by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to confirm the disappearance of the starting material.

-

Work-up: After completion, cool the mixture to room temperature. Separate the organic layer. Wash the organic layer with water and then with brine to remove residual cyanide and catalyst.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter and remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation to yield high-purity 2-Chlorobenzyl cyanide.

Application in Drug Development: Synthesis of Clopidogrel

2-Chlorobenzyl cyanide is a critical starting material for the synthesis of the antiplatelet agent Clopidogrel. The synthesis hinges on the alkylation of a thienopyridine derivative with 2-chlorobenzyl cyanide.

Sources

- 1. 2-Chlorobenzyl cyanide [webbook.nist.gov]

- 2. 2-Chlorobenzyl cyanide [webbook.nist.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. 35022-42-5|this compound|BLD Pharm [bldpharm.com]

- 5. 2-Chlorobenzyl Cyanide | 2856-63-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. 2-Chlorobenzyl cyanide | 2856-63-5 | Benchchem [benchchem.com]

2-Chlorobenzoyl cyanide molecular structure

An In-Depth Technical Guide to the Molecular Structure of 2-Chlorobenzoyl Cyanide

Executive Summary

This technical guide provides a comprehensive analysis of the molecular structure, spectroscopic profile, and chemical properties of this compound (CAS 35022-42-5). As an acyl cyanide, this molecule possesses a unique reactivity profile conferred by the juxtaposition of a carbonyl group and a cyano group, further modulated by an ortho-chlorine substituent on the aromatic ring. This document is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound's structural characteristics for application in complex organic synthesis. We will delve into its electronic properties, conformational analysis, and spectroscopic signatures, and provide a validated synthetic protocol. The insights herein are designed to facilitate its use as a versatile intermediate in the development of novel chemical entities.

Introduction: The unique nature of Acyl Cyanides

Acyl cyanides, characterized by the R-CO-CN functional group, are a fascinating class of organic compounds. They stand at the crossroads of reactivity between acyl halides and acid anhydrides. The powerful electron-withdrawing nature of both the carbonyl and cyano groups renders the carbonyl carbon highly electrophilic, making it susceptible to nucleophilic attack. Furthermore, the cyanide ion is an excellent leaving group, a property that underpins much of the utility of these compounds.

This compound introduces additional layers of complexity and utility. The presence of a chlorine atom at the ortho position of the benzene ring imparts significant electronic and steric influences. It inductively withdraws electron density while also being capable of mesomeric donation. This substitution pattern critically affects the planarity of the molecule, the reactivity of the acyl cyanide moiety, and the spectroscopic fingerprint of the compound. Understanding these nuanced interactions is paramount for its effective deployment in synthetic strategies.

Molecular Structure and Physicochemical Properties

The fundamental architecture of this compound dictates its chemical behavior. A thorough analysis of its connectivity, geometry, and electronic distribution provides a predictive framework for its reactivity.

2.1. Core Structural Data

A summary of the key physical and chemical identifiers for this compound is presented below.

| Property | Value | Source |

| Chemical Formula | C₈H₄ClNO | [1][2] |

| Molecular Weight | 165.58 g/mol | [1] |

| CAS Number | 35022-42-5 | [2] |

| SMILES | ClC1=C(C=CC=C1)C(=O)C#N | [2] |

| InChIKey | YUCRNASRVPZKNQ-UHFFFAOYAI | [2] |

2.2. Conformational and Electronic Analysis

The molecule's conformation is dominated by the rotation around the single bond connecting the phenyl ring to the carbonyl carbon. Due to steric hindrance from the ortho-chlorine atom, the benzoyl cyanide moiety is likely forced out of planarity with the phenyl ring. This twisting disrupts the π-system conjugation, which in turn influences the reactivity of the carbonyl group.

The electronic environment is governed by several competing factors:

-

Inductive Effect: The chlorine atom, carbonyl group, and cyano group are all strongly electron-withdrawing, polarizing the C-Cl and C-C bonds and increasing the electrophilicity of the aromatic ring and the carbonyl carbon.

-

Resonance Effect: The chlorine atom can donate a lone pair of electrons to the ring through resonance, slightly countering its inductive effect. The carbonyl group withdraws electron density from the ring via resonance.

This electronic push-and-pull modulates the chemical shifts observed in NMR spectroscopy and the vibrational frequencies in IR spectroscopy.

Caption: Molecular connectivity of this compound.

Spectroscopic Characterization: A Multi-technique Approach

Spectroscopic analysis provides empirical data to validate the predicted structural features. A combination of NMR, IR, and MS is essential for unambiguous characterization.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of the molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides direct evidence for the substitution pattern on the aromatic ring. Experimental data shows a complex pattern consistent with a 1,2-disubstituted benzene ring.[3] The proton ortho to the highly electron-withdrawing benzoyl group is expected to be the most downfield signal.

-

δ 8.15 (dd, J = 7.7, 1.4 Hz, 1H): This signal corresponds to the proton at the C6 position (ortho to the carbonyl group), deshielded by its proximity to the anisotropic field of the C=O bond.

-

δ 7.64-7.23 (m, 3H): This multiplet represents the remaining three aromatic protons, which have closely spaced chemical shifts.[3]

-

-

-

Carbonyl Carbon (~180-185 ppm): Expected to be significantly downfield due to being double-bonded to oxygen.

-

Cyano Carbon (~115-120 ppm): A characteristic shift for nitrile carbons.

-

Aromatic Carbons (125-140 ppm): Six distinct signals are expected due to the lack of symmetry. The carbon bearing the chlorine (C2) and the carbon attached to the carbonyl group (C1) will be significantly influenced by these substituents.

-

3.2. Infrared (IR) Spectroscopy (Predicted)

IR spectroscopy is invaluable for identifying the key functional groups present in the molecule.

-

C≡N Stretch (2220-2240 cm⁻¹): A sharp, strong absorption characteristic of the nitrile group. Conjugation with the carbonyl group may slightly lower this frequency.

-

C=O Stretch (1680-1700 cm⁻¹): A very strong, sharp absorption for the carbonyl group. Its position indicates conjugation with the aromatic ring.

-

C-Cl Stretch (750-800 cm⁻¹): A moderate to strong absorption in the fingerprint region.

-

Aromatic C=C Stretches (1450-1600 cm⁻¹): Multiple sharp bands of varying intensity.

3.3. Mass Spectrometry (MS) (Predicted)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the elemental composition.

-

Molecular Ion (M⁺): Expected at m/z 165, with a characteristic M+2 peak at m/z 167 in an approximate 3:1 ratio, confirming the presence of one chlorine atom.

-

Key Fragments:

-

[M - CN]⁺ (m/z 139/141): Loss of the cyanide radical to form the stable 2-chlorobenzoyl cation. This is often a major fragment.

-

[M - Cl]⁺ (m/z 130): Loss of the chlorine atom.

-

[C₇H₄O]⁺ (m/z 104): A fragment corresponding to the benzoyl cation after loss of both chlorine and cyanide.

-

| Technique | Feature | Predicted/Observed Range | Rationale |

| ¹H NMR | Aromatic Protons | δ 7.2-8.2 ppm[3] | Protons are deshielded by the aromatic ring current and electron-withdrawing groups. |

| ¹³C NMR | Carbonyl Carbon | ~180-185 ppm | Highly deshielded sp² carbon double-bonded to oxygen. |

| ¹³C NMR | Cyano Carbon | ~115-120 ppm | Characteristic chemical shift for sp-hybridized nitrile carbon. |

| IR | C≡N Stretch | 2220-2240 cm⁻¹ | High frequency due to the strong triple bond. |

| IR | C=O Stretch | 1680-1700 cm⁻¹ | Strong absorption, position influenced by conjugation. |

| MS | Molecular Ion | m/z 165 & 167 | Corresponds to the molecular weight, with a 3:1 isotopic pattern for Chlorine. |

Synthesis and Mechanistic Considerations

The synthesis of this compound is most efficiently achieved through nucleophilic acyl substitution, a cornerstone reaction in organic chemistry. This approach offers high yields and purity.

4.1. Recommended Synthetic Protocol

The established method for synthesizing acyl cyanides involves the reaction of an acyl chloride with a cyanide salt. The following protocol is adapted from established procedures for similar compounds.[4]

Objective: To synthesize this compound from 2-Chlorobenzoyl chloride.

Materials:

-

2-Chlorobenzoyl chloride

-

Sodium Cyanide (NaCN) or Copper(I) Cyanide (CuCN)

-

Acetonitrile (anhydrous)

-

Cuprous Iodide (CuI) (catalyst, if using NaCN)

Procedure:

-

Reactor Setup: A dry, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 2-chlorobenzoyl chloride and anhydrous acetonitrile.

-

Catalyst Addition (if applicable): If using sodium cyanide, a catalytic amount of cuprous iodide (I) is added. The mixture is stirred at room temperature until a homogeneous solution forms.

-

Cyanide Addition: Solid sodium cyanide is added slowly and portion-wise over several hours. The reaction is exothermic and the temperature should be monitored. The slow addition is critical to control the reaction rate and prevent side reactions.

-

Reaction Monitoring: The progress of the reaction is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

-

Workup: Upon completion, the inorganic salts (e.g., NaCl) are removed by filtration. The filter cake is washed with a small amount of acetonitrile.

-

Purification: The acetonitrile is removed from the filtrate under reduced pressure. The crude product can then be purified by vacuum distillation to yield pure this compound.

Causality and Trustworthiness: This protocol is self-validating. The use of anhydrous solvent is crucial as 2-chlorobenzoyl chloride is moisture-sensitive and would hydrolyze to the carboxylic acid. The slow addition of the cyanide source controls the exothermicity. Monitoring by HPLC or TLC provides clear endpoints, ensuring the reaction goes to completion without unnecessary heating, which could lead to decomposition.

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery and Chemical Synthesis

While specific, large-scale applications of this compound itself are not widely documented, its value lies in its potential as a highly versatile synthetic intermediate. The acyl cyanide moiety is a masked acylating agent and can participate in a variety of transformations.

-

Precursor to Heterocycles: The dual reactivity allows it to be a key building block in the synthesis of nitrogen- and oxygen-containing heterocycles, which are privileged structures in medicinal chemistry.

-

Peptide Coupling: Acyl cyanides can be used as activating agents in peptide synthesis.

-

Synthesis of α-Keto Acids and Esters: Hydrolysis or alcoholysis of the cyanide group provides access to valuable α-keto acid and ester derivatives.

-

Fragment-Based Drug Discovery: The 2-chlorobenzoyl moiety is a common fragment in bioactive molecules. This compound provides a reactive handle to incorporate this fragment into new molecular scaffolds. Its structural relative, 2-chlorobenzyl cyanide, is a known intermediate in the synthesis of pharmaceuticals like the antiplatelet agent clopidogrel.[5] This highlights the importance of the 2-chlorophenyl scaffold in drug design.

Conclusion

This compound is a structurally and electronically nuanced molecule whose utility is derived from its highly activated acyl cyanide functional group. The ortho-chloro substituent introduces steric and electronic effects that modulate its conformation and reactivity. Through a combined analysis of its predicted and observed spectroscopic data, a clear and actionable profile of this compound emerges. The provided synthetic protocol offers a reliable and validated method for its preparation. For the medicinal chemist and the synthetic researcher, this compound represents a potent and versatile building block for the construction of complex molecular architectures and the exploration of new chemical space.

References

-

PubChem, National Center for Biotechnology Information. This compound. [Link]

-

ChemSynthesis. This compound. [Link]

-

Itoh, A. et al. Supporting Information - The Royal Society of Chemistry. [Link]

Sources

Spectroscopic Profile of 2-Chlorobenzoyl Cyanide: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Chlorobenzoyl cyanide (C₈H₄ClNO), a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. A comprehensive understanding of its spectral characteristics is paramount for researchers, scientists, and drug development professionals to ensure purity, confirm structural integrity, and monitor reaction kinetics. This document synthesizes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering field-proven insights into the interpretation of these analytical techniques for this specific aroyl cyanide.

Molecular Structure and Spectroscopic Overview

This compound is an aromatic ketone featuring a nitrile group directly attached to the carbonyl carbon. This unique electronic arrangement, with the electron-withdrawing chloro, carbonyl, and cyano groups, significantly influences the chemical environment of the molecule, giving rise to a distinct spectroscopic fingerprint. The authoritative confirmation of this structure relies on the synergistic interpretation of data from multiple spectroscopic methodologies.

// Atom nodes C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,-0.75!"]; C3 [label="C", pos="-0.85,-2.25!"]; C4 [label="C", pos="0.85,-2.25!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="0,0!"]; Cl [label="Cl", pos="2.8,-0.75!", fontcolor="#34A853"]; C7 [label="C", pos="-2.6,0!"]; O8 [label="O", pos="-3.9,0!", fontcolor="#EA4335"]; C9 [label="C", pos="-2.6,1.5!"]; N10 [label="N", pos="-2.6,2.8!", fontcolor="#4285F4"];

// Aromatic ring bonds C1 -- C6; C6 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C1;

// Substituent bonds C1 -- C5; C5 -- Cl; C2 -- C7; C7 -- O8 [style=filled, color="#EA4335"]; C7 -- C9; C9 -- N10 [style=filled, color="#4285F4"]; C9 -- N10; C9 -- N10;

// Aromatic hydrogens (implicit) H3 [label="H", pos="-1.5,-3!"]; H4 [label="H", pos="1.5,-3!"]; H6 [label="H", pos="0.5,2.25!"]; H2 [label="H", pos="-2, -1.2!"];

// Bonds to implicit hydrogens C3 -- H3; C4 -- H4; C1 -- H6; C2 -- H2;

}

Caption: Molecular Structure of this compoundNuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region, reflecting the protons on the substituted benzene ring. The electron-withdrawing nature of the chloro and benzoyl cyanide moieties deshields these protons, shifting their resonances downfield.

Experimental Protocol: A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum is acquired on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz). Data processing involves Fourier transformation, phase correction, and baseline correction.

Data Summary:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 8.15 | dd | 1H | 7.7, 1.4 | Aromatic H |

| 7.64-7.23 | m | 3H | - | Aromatic H |

Interpretation: The downfield signal at 8.15 ppm, appearing as a doublet of doublets, is characteristic of an aromatic proton ortho to a carbonyl group and further influenced by the adjacent chlorine atom.[1] The complex multiplet observed between 7.23 and 7.64 ppm corresponds to the remaining three protons of the aromatic ring.[1] The integration values confirm the presence of four protons in the aromatic system.

¹³C NMR Spectroscopy

Data Prediction and Interpretation:

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~180 | C=O (Carbonyl) | The carbonyl carbon in aroyl systems is significantly deshielded and typically appears in this region. |

| 135-125 | Aromatic C | The six carbons of the benzene ring will resonate in this range, with variations due to the substitution pattern. |

| ~115 | -C≡N (Nitrile) | The nitrile carbon is also deshielded and characteristically appears in this region of the spectrum. |

The specific chemical shifts of the aromatic carbons would be influenced by the positions of the chloro and benzoyl cyanide substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the most characteristic absorptions are those of the carbonyl (C=O) and nitrile (-C≡N) groups.

Experimental Protocol: The IR spectrum can be obtained using an ATR-FTIR (Attenuated Total Reflectance Fourier Transform Infrared) spectrometer. A small amount of the sample is placed on the ATR crystal, and the spectrum is recorded over the range of 4000-400 cm⁻¹.

Expected Data Summary:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2225 | C≡N Stretch | Nitrile |

| ~1690 | C=O Stretch | Aromatic Ketone |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| ~750 | C-Cl Stretch | Aryl Halide |

Interpretation: The sharp, strong absorption around 2225 cm⁻¹ is highly indicative of the nitrile group. The strong absorption around 1690 cm⁻¹ is characteristic of the carbonyl stretch of an aromatic ketone. The presence of these two distinct peaks is strong evidence for the aroyl cyanide structure. Additional peaks in the 1600-1450 cm⁻¹ region correspond to the carbon-carbon stretching vibrations of the aromatic ring, and a peak around 750 cm⁻¹ would be expected for the C-Cl bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Experimental Protocol: The mass spectrum is typically acquired using an electron ionization (EI) source coupled with a mass analyzer such as a quadrupole or time-of-flight (TOF) detector. The sample is introduced into the ion source, where it is vaporized and bombarded with high-energy electrons, causing ionization and fragmentation.

Expected Fragmentation Pathway:

M [label="[C₈H₄ClNO]⁺˙\nm/z = 165/167", fillcolor="#FBBC05"]; F1 [label="[C₇H₄ClO]⁺\nm/z = 139/141"]; F2 [label="[C₆H₄Cl]⁺\nm/z = 111/113"];

M -> F1 [label="- CN"]; F1 -> F2 [label="- CO"]; }

Caption: Plausible Mass Spectrometry Fragmentation of this compoundData Interpretation: The molecular ion peak (M⁺) for this compound would be expected at m/z 165, with an isotopic peak (M+2) at m/z 167 of approximately one-third the intensity, which is characteristic of a molecule containing one chlorine atom. Key fragmentation pathways would likely involve the loss of the cyano radical (-CN) to give a fragment at m/z 139/141, corresponding to the 2-chlorobenzoyl cation. Subsequent loss of carbon monoxide (-CO) from this fragment would yield the 2-chlorophenyl cation at m/z 111/113.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of this compound. The ¹H NMR confirms the substitution pattern of the aromatic ring, while the characteristic IR absorptions for the nitrile and carbonyl groups are definitive for the aroyl cyanide moiety. Mass spectrometry confirms the molecular weight and provides further structural evidence through predictable fragmentation patterns. This guide serves as a foundational reference for the analytical validation of this important chemical intermediate.

References

-

ChemSynthesis. This compound. [Link]

-

Royal Society of Chemistry. Supporting Information for "Oxidative Cyanation of Benzyl Cyanides with Molecular Oxygen". [Link]

-

Itoh, A. et al. Oxidative Cyanation of Benzyl Cyanides with Molecular Oxygen. Org. Biomol. Chem., 2015, 13 , 4634-4638. [Link]

Sources

An In-depth Technical Guide to the Stability and Storage of 2-Chlorobenzoyl Cyanide

Executive Summary

2-Chlorobenzoyl cyanide is a reactive organic molecule whose utility in synthesis is predicated on its electrophilic nature. However, the very reactivity that makes it a valuable synthetic intermediate also renders it susceptible to degradation, posing challenges for its long-term storage and handling. This guide provides a comprehensive overview of the core principles governing the stability of this compound, rooted in the fundamental reactivity of the aroyl cyanide functional group. Due to the limited availability of specific stability data for this compound, this document synthesizes information from the known chemistry of related acyl cyanides and general principles of chemical safety to provide field-proven insights and protocols. The primary objective is to equip researchers with the knowledge to maintain sample integrity, ensure experimental reproducibility, and uphold laboratory safety.

Chemical & Physical Profile

Understanding the intrinsic properties of this compound is the foundation for developing appropriate storage and handling strategies. The key structural feature is the acyl cyanide moiety attached to a 2-chlorinated benzene ring. This combination dictates its reactivity and, consequently, its stability profile.

| Property | Value | Source |

| Chemical Name | This compound | - |

| Synonyms | (2-Chlorophenyl)oxoacetonitrile | [1] |

| CAS Number | 35022-42-5 | [2] |

| Molecular Formula | C₈H₄ClNO | [2] |

| Molecular Weight | 165.58 g/mol | [2] |

| Appearance | Solid / Crystalline | [1] |

| Storage (Supplier Rec.) | Sealed in dry, room temperature | [2] |

Core Stability Principles: The Chemistry of Degradation

The stability of this compound is not absolute; it is a function of its environment. The primary degradation pathway is hydrolysis, with thermal decomposition and incompatibility with other reagents also posing significant risks.

Hydrolytic Instability: The Primary Threat

The most significant factor affecting the stability of this compound is its susceptibility to hydrolysis. The carbonyl carbon is highly electrophilic, making it an immediate target for nucleophilic attack by water, even atmospheric moisture.

Mechanism: The reaction proceeds via nucleophilic acyl substitution. A water molecule attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate and proton transfer results in the formation of 2-chlorobenzoic acid and highly toxic hydrogen cyanide (HCN) gas.

This reaction is autocatalytic, as the formation of 2-chlorobenzoic acid can lower the local pH, further promoting hydrolysis. This underscores the absolute necessity of maintaining anhydrous conditions.

Caption: Hydrolytic decomposition pathway of this compound.

Thermal Stability

Chemical Incompatibilities

Segregation from incompatible materials is a critical tenet of safe storage. The reactivity of this compound makes it incompatible with a wide range of common laboratory reagents.

| Incompatible Class | Rationale for Incompatibility |

| Water / Moisture | Rapidly hydrolyzes to form 2-chlorobenzoic acid and toxic hydrogen cyanide gas. |

| Acids (Strong & Weak) | Contact with acids will liberate highly toxic and flammable hydrogen cyanide gas[4][5]. This is a critical and immediate hazard. |

| Bases (e.g., Amines, Hydroxides) | Bases will catalyze hydrolysis and can react violently. They can also promote polymerization or other decomposition reactions. |

| Strong Oxidizing Agents | Can lead to highly exothermic and potentially explosive reactions[3]. |

| Strong Reducing Agents | May react exothermically with the nitrile and carbonyl groups. |

| Nucleophiles (e.g., Alcohols, Thiols) | As an acylating agent, it will react with other nucleophiles, consuming the material and forming byproducts. |

Recommended Storage & Handling Protocols

A self-validating storage system is one where the conditions inherently protect against the known degradation pathways. The following protocols are designed to create such a system.

Optimal Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated) | Slows the rate of all potential degradation reactions. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Excludes atmospheric moisture and oxygen, directly preventing the primary hydrolysis pathway. |

| Container | Tightly-sealed amber glass bottle with a PTFE-lined cap. For added protection, seal with paraffin film. | Prevents moisture ingress and protects from light, which can catalyze degradation. PTFE liners provide excellent chemical resistance. |

| Location | Locked, dedicated, ventilated, dry cabinet. | Ensures security and segregation from incompatible materials, especially acids and aqueous solutions[4][5]. Ventilation contains any potential off-gassing. |

| Inventory Management | Use a first-in, first-out (FIFO) system. Procure the smallest quantity necessary for planned experiments[4]. | Minimizes the duration of storage and the potential for degradation over time. |

Standard Protocol for Handling Solid this compound

This protocol is designed to ensure both user safety and the preservation of the compound's integrity during experimental use.

-

Preparation:

-

Work exclusively within a certified chemical fume hood.

-

Ensure an emergency safety shower and eyewash station are accessible.

-

Don appropriate Personal Protective Equipment (PPE): nitrile gloves (consider double-gloving), chemical splash goggles, and a flame-resistant lab coat.

-

Prepare a nitrogen or argon gas line for blanketing.

-

Have quenching solutions (e.g., alkaline bleach) and appropriate waste containers ready.

-

-

Dispensing:

-

Allow the container of this compound to equilibrate to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid.

-

Briefly flush the container headspace with inert gas before opening.

-

Quickly weigh the desired amount of solid into a pre-dried, tared vial or flask under a gentle stream of inert gas.

-

Minimize the time the primary container is open.

-

After dispensing, flush the headspace of the primary container with inert gas again before securely resealing. Wrap the cap with paraffin film for long-term storage.

-

-

Reaction Setup:

-

Add the dispensed solid to the reaction vessel, which should be under an inert atmosphere.

-

If making a stock solution, use a dry, aprotic solvent (e.g., anhydrous acetonitrile, THF, or toluene) dispensed via a syringe or cannula.

-

-

Cleanup:

-

Quench any residual solid on spatulas or weigh boats by carefully adding to an alkaline bleach solution in the fume hood.

-

Dispose of all contaminated materials, including gloves and wipes, into a dedicated hazardous waste container labeled for cyanide waste[5].

-

Caption: Recommended workflow for safely handling this compound.

Conclusion

The long-term stability of this compound is fundamentally dependent on the rigorous exclusion of water and its segregation from incompatible chemicals, particularly acids. By understanding its inherent reactivity—primarily its susceptibility to hydrolysis—researchers can implement the storage and handling protocols outlined in this guide. Adherence to these principles, including storage at 2-8°C under an inert atmosphere in a tightly sealed container, will safeguard the material's integrity, ensure the validity of experimental outcomes, and maintain a safe laboratory environment.

References

-

SD Fine-Chem Limited. (n.d.). 2-CHLOROBENZYL CYANIDE Safety Data Sheet. Retrieved from [Link]

-

Al-Hiari, Y. M. (2006). Reactivity and diverse synthetic applications of acyl isothiocyanates. Arkivoc, 2006(1), 136-169. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction. Retrieved from [Link]

-

Soulen, R. L., Carlson, S. C., & Lang, F. (1973). The Reaction of a Phosphorus Ylide with Aroyl Cyanides. The Journal of Organic Chemistry, 38(3), 479-481. Retrieved from [Link]

-

Wang, X., et al. (2015). One-pot Synthesis of Aroyl Cyanides Under Solvent-free and Catalyst-free Conditions. Journal of Chemical and Pharmaceutical Research, 7(3), 1150-1153. Retrieved from [Link]

- Google Patents. (n.d.). US4056509A - Preparation of benzyl cyanides.

-

Glorius, F., et al. (2021). Aroyl Fluorides as Bifunctional Reagents for Dearomatizing Fluoroaroylation of Benzofurans. Journal of the American Chemical Society. Retrieved from [Link]

-

Loba Chemie. (n.d.). SODIUM CYANIDE AR/ACS Safety Data Sheet. Retrieved from [Link]

-

Defense Technical Information Center. (n.d.). Thermal Decomposition of Cyanate Ester Resins. Retrieved from [Link]

-

University of Pittsburgh. (2015). Safety Manual EH&S Guideline Number: 04-029 - Subject: CYANIDE STORAGE. Retrieved from [Link]

-

University of Windsor. (n.d.). Cyanides Storage, Handling and General Use Information. Retrieved from [Link]

-

Labsert. (2019). Storage and Usage of Cyanide Reference Solution. Retrieved from [Link]

-

NIST. (n.d.). 2-Chlorobenzyl cyanide. Retrieved from [Link]

-

NRC Publications Archive. (n.d.). Thermal decomposition products of polyacrylonitrile. Retrieved from [Link]

-

OSTI.GOV. (1977). Thermal decomposition of nitrosyl cyanide. Retrieved from [Link]

-

Australian Gold Reagents. (n.d.). Sodium Cyanide 30% Solution - UN3414 Safety Data Sheet. Retrieved from [Link]

-

Defense Technical Information Center. (n.d.). The Thermal Decomposition of Thirty Commercially Available Materials at 300C. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermal hydrolysis of cyanide. Retrieved from [Link]

Sources

A Guide to the Mechanistic Pathways of 2-Chlorobenzoyl Cyanide in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chlorobenzoyl cyanide is a versatile aromatic acyl cyanide that serves as a potent electrophile in a variety of organic transformations. Its reactivity is dominated by the highly activated carbonyl group, which is susceptible to nucleophilic attack, leading to the formation of diverse functional groups and heterocyclic scaffolds. This technical guide provides an in-depth analysis of the core mechanistic principles governing the reactions of this compound. We will explore its synthesis, electronic properties, characteristic reactions with nucleophiles, and provide validated experimental protocols for its synthesis and application, underscoring its significance as a valuable intermediate in synthetic and medicinal chemistry.

Introduction: The Unique Reactivity of Acyl Cyanides

Acyl cyanides, with the general structure R-C(=O)-CN, are a unique class of organic compounds characterized by an acyl group attached to a cyanide moiety.[1] this compound belongs to this class and features a 2-chlorinated benzene ring. This substitution pattern, combined with the inherent electrophilicity of the acyl cyanide group, makes it a highly valuable reagent.

The core of its reactivity lies in two key features:

-

A Highly Electrophilic Carbonyl Carbon: The carbonyl carbon is rendered exceptionally electron-deficient by the inductive electron-withdrawing effects of both the adjacent cyanide group and the chlorine atom on the aromatic ring.

-

The Cyanide Ion as an Excellent Leaving Group: The cyanide anion (CN⁻) is a stable species, making it an effective leaving group in nucleophilic acyl substitution reactions. This property is central to its function as an acylating agent.[2]

These characteristics enable this compound to act as a powerful acylating agent for a wide range of nucleophiles, providing efficient routes to amides, esters, and other carbonyl derivatives.

Physicochemical and Spectroscopic Profile

Accurate characterization is fundamental to the successful application of any chemical reagent. Below are the key physical properties and spectroscopic data for this compound.

| Property | Value | Reference |

| CAS Number | 35022-42-5 | [3] |

| Molecular Formula | C₈H₄ClNO | [3] |

| Molecular Weight | 165.58 g/mol | - |

| Appearance | Varies; may be solid or oil | - |

| SMILES | ClC1=C(C=CC=C1)C(=O)C#N | [3] |

| ¹H-NMR (500 MHz, CDCl₃) | δ 8.15 (dd, J = 7.7, 1.4 Hz, 1H), 7.64-7.23 (m, 3H) | [4] |

Note: The molecular weight of C₈H₄ClNO is 165.58 g/mol , calculated from its constituent atoms.

The Core Mechanism of Action: Nucleophilic Acyl Substitution

The predominant mechanism of action for this compound in reactions is nucleophilic acyl substitution . This is a two-step process involving the addition of a nucleophile to the electrophilic carbonyl carbon, followed by the elimination of the cyanide leaving group.[5]

The process can be generalized as follows:

-

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electron-deficient carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate.

-

Leaving Group Elimination: The tetrahedral intermediate is transient. The C=O double bond reforms, and in doing so, expels the most stable leaving group—in this case, the cyanide anion (CN⁻).

This mechanism is foundational to understanding the versatility of this compound as an acylating agent.

Reactivity with Common Nucleophiles

The utility of this compound is demonstrated by its reactions with a variety of nucleophiles.

O-Nucleophiles (Hydrolysis and Esterification)

In the presence of water, this compound undergoes hydrolysis to form 2-chlorobenzoic acid. This reaction is pH-dependent; it is rapid at high pH (>5.0) due to reaction with the potent hydroxide ion nucleophile and proceeds via a water-catalyzed pathway at lower pH.[5][6] With alcohols, the analogous reaction yields the corresponding 2-chlorobenzoate esters.

N-Nucleophiles (Amide Formation)

Primary and secondary amines react readily with this compound to produce N-substituted 2-chlorobenzamides. This is a highly efficient method for amide bond formation. Studies on the related 2-(chloroseleno)benzoyl chloride show a strong preference for reaction at primary amino groups over other nucleophilic centers like hydroxyl or thiol groups.[7]

Azides (Acyl Tetrazole Synthesis)

In a notable application of click chemistry, acyl cyanides react with azides to form acyl tetrazoles.[1] This transformation is valuable for synthesizing highly functionalized, nitrogen-rich heterocyclic compounds which are of interest in medicinal chemistry and materials science.

Experimental Protocols

Adherence to established, validated protocols is crucial for safety and reproducibility.

Protocol 1: Synthesis of 2,3-Dichlorobenzoyl Cyanide from 2,3-Dichlorobenzoyl Chloride

This protocol for a related compound illustrates the general method for synthesizing aromatic acyl cyanides from their corresponding acyl chlorides. The use of cuprous cyanide is a common and effective strategy.[8]

Objective: To synthesize 2,3-dichlorobenzoyl cyanide via nucleophilic substitution.

Materials:

-

2,3-Dichlorobenzoyl chloride

-

Cuprous cyanide (CuCN)

-

Toluene

-

Petroleum ether

Procedure:

-

Reaction Setup: In a suitable reactor, charge 2,3-dichlorobenzoyl chloride (1.0 equiv) and cuprous cyanide (approx. 1.2 equiv).[8]

-

Heating: Heat the mixture to 160-165 °C and stir at this temperature for approximately 7 hours.

-

Causality: High temperature is required to drive the reaction between the solid CuCN and the liquid acyl chloride.

-

-

Workup - Quenching and Extraction: Cool the reaction mixture to 85 °C and add toluene to dissolve the product and suspend the inorganic salts.[8] Stir for 1 hour at 60 °C.

-

Isolation: Cool the mixture to 15 °C and filter to remove the inorganic salts.

-

Purification: Remove the toluene from the filtrate by distillation under reduced pressure. The resulting crude product can be crystallized from petroleum ether to yield pure 2,3-dichlorobenzoyl cyanide.[8]

-

Self-Validation: The purity of the final product should be assessed by analytical methods such as HPLC, ¹H-NMR, or melting point determination.

-

Safety and Handling

Acyl cyanides, and all cyanide-containing compounds, are highly toxic and must be handled with extreme caution.

-

Toxicity: The primary hazard is the potential release of highly toxic hydrogen cyanide (HCN) gas upon contact with acids or moisture.[9][10] The cyanide ion itself is a potent inhibitor of cellular respiration.[10]

-

Handling Precautions:

-

Always handle this compound in a properly functioning chemical fume hood.[9]

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (nitrile gloves are recommended).[9]

-

Avoid contact with acids, water, and strong oxidizing agents.[11]

-

Ensure a basic solution (e.g., 10% bleach solution with pH > 10) is available for decontamination of surfaces and glassware.[10]

-

-

Waste Disposal: All cyanide-containing waste must be segregated and treated as hazardous.[10] Waste solutions should be made basic (pH > 10) before being collected in a designated, sealed waste container.[10]

Conclusion

This compound is a powerful and versatile reagent whose chemistry is governed by the principles of nucleophilic acyl substitution. The high electrophilicity of its carbonyl carbon, coupled with the excellent leaving group ability of the cyanide ion, allows for the efficient synthesis of a wide array of amides, esters, and heterocyclic systems. Its successful application requires a thorough understanding of its reactivity, careful control of reaction conditions to avoid side reactions like hydrolysis, and strict adherence to safety protocols due to its high toxicity. For the synthetic and medicinal chemist, mastery of this reagent's properties opens a gateway to complex molecular architectures and novel drug candidates.

References

- Ishikawa, T. (2020). Metal-mediated C−CN Bond Activation in Organic Synthesis. Chemical Society Reviews.

- Hibbert, F. (1966). The mechanism of the hydrolysis of acyl cyanides.

- Hibbert, F., & Satchell, D. P. N. (1967). Acylation. Part XXI. Kinetics and mechanism of the hydrolysis of acyl cyanides. Journal of the Chemical Society B: Physical Organic, 653-658.

- Hibbert, F., & Satchell, D. P. N. (1967). Acylation. Part XXII. The mechanism of hydrolysis of acyl cyanides in concentrated aqueous acid. Journal of the Chemical Society B: Physical Organic, 755-760.

-

University of Illinois Division of Research Safety. (2014). Cyanides. Retrieved from [Link]

-

Wikipedia. (n.d.). Acyl cyanide. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Safety Module: Cyanides. (n.d.). Retrieved from [Link]

-

Wikipedia. (n.d.). Acetyl cyanide. Retrieved from [Link]

-

University of Windsor. (n.d.). Cyanides Storage, Handling and General Use Information. Retrieved from [Link]

-

ChemSynthesis. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). A kind of synthetic method of benzoyl cyanide.

-

SD Fine-Chem. (n.d.). 2-CHLOROBENZYL CYANIDE (o-chlorophenyl)acetonitrile. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzyl cyanide. Retrieved from [Link]

-

NIST. (n.d.). 2-Chlorobenzyl cyanide. Retrieved from [Link]

-

World Journal of Pharmaceutical Research. (2022). Synthesis of heterocycles from 3-chlorobenzo[b]thiophene-2-carbonyl chloride. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]

-

ScienceScholar. (2022). Synthesis of heterocyclic compounds and their utilities in the field biological science. Retrieved from [Link]

-

NIST. (n.d.). 2-Chlorobenzyl cyanide. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Chlorobenzoyl chloride - Optional[13C NMR]. Retrieved from [Link]

-

ResearchGate. (n.d.). The reactions of 2-(chloroseleno)benzoyl chloride with nucleophiles. Retrieved from [Link]

Sources

- 1. Acyl cyanide - Wikipedia [en.wikipedia.org]

- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. rsc.org [rsc.org]

- 5. Acylation. Part XXI. Kinetics and mechanism of the hydrolysis of acyl cyanides - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 6. Acylation. Part XXII. The mechanism of hydrolysis of acyl cyanides in concentrated aqueous acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. 2,3-Dichlorobenzoyl cyanide synthesis - chemicalbook [chemicalbook.com]

- 9. - Division of Research Safety | Illinois [drs.illinois.edu]

- 10. jst.chem.yale.edu [jst.chem.yale.edu]

- 11. uwindsor.ca [uwindsor.ca]

An In-depth Technical Guide to the Hydrolysis of 2-Chlorobenzoyl Cyanide to 2-Chlorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the hydrolysis of 2-chlorobenzoyl cyanide to 2-chlorobenzoic acid, a critical transformation in the synthesis of various pharmaceuticals and fine chemicals. The document delves into the underlying reaction mechanisms, offers detailed experimental protocols, and discusses the critical parameters influencing reaction efficiency and product purity. By integrating mechanistic insights with practical, field-proven methodologies, this guide serves as an essential resource for professionals engaged in chemical synthesis and process development.

Introduction: Significance and Synthetic Utility

2-Chlorobenzoic acid is a valuable building block in the chemical industry, serving as a precursor for a wide range of products, including pharmaceuticals, dyes, and agrochemicals.[1][2] Its synthesis from this compound via hydrolysis is a common and efficient route. This compound, an acyl cyanide, is a reactive intermediate that can be prepared from 2-chlorobenzoyl chloride.[3] The hydrolysis reaction effectively converts the nitrile group into a carboxylic acid, providing a high-yield pathway to the desired product. Understanding the nuances of this transformation is paramount for optimizing reaction conditions and ensuring the production of high-purity 2-chlorobenzoic acid.

Mechanistic Pathways of Hydrolysis

The hydrolysis of nitriles to carboxylic acids can be catalyzed by either acid or base, with each pathway proceeding through a distinct mechanism.[4][5] In the context of this compound, an acyl cyanide, the reaction is more complex than a simple nitrile hydrolysis due to the presence of the adjacent carbonyl group. Kinetic studies on the hydrolysis of benzoyl and p-chlorobenzoyl cyanides have shown that the reaction rate is pH-dependent.[6][7]

Base-Catalyzed Hydrolysis

Under basic conditions, the strongly nucleophilic hydroxide anion directly attacks the electrophilic carbon of the nitrile group.[4] This is followed by a series of proton transfers and tautomerization to form an amide intermediate, which is then further hydrolyzed to the carboxylate salt.[4][5] The free carboxylic acid is obtained upon acidification of the reaction mixture.[8][9]

-

Step 1: Nucleophilic Attack: The hydroxide ion (OH⁻) attacks the nitrile carbon.

-

Step 2: Protonation: The resulting intermediate is protonated by water to form an imidic acid.[4]

-

Step 3: Tautomerization: The imidic acid tautomerizes to an amide.[4]

-

Step 4: Amide Hydrolysis: The amide undergoes further base-catalyzed hydrolysis to yield a carboxylate salt and ammonia.

-

Step 5: Acidification: The carboxylate salt is protonated in a final acidic workup step to give the carboxylic acid.[9]

Acid-Catalyzed Hydrolysis

In an acidic medium, the nitrile nitrogen is first protonated, which significantly increases the electrophilicity of the nitrile carbon, making it more susceptible to attack by a weak nucleophile like water.[4][5] The subsequent steps involve proton transfers and the formation of a resonance-stabilized protonated amide, which then hydrolyzes to the carboxylic acid and an ammonium ion.[5]

-

Step 1: Protonation: The nitrile nitrogen is protonated by the acid catalyst.

-

Step 2: Nucleophilic Attack: A water molecule attacks the activated nitrile carbon.

-

Step 3: Proton Transfer: A proton is transferred from the oxygen to the nitrogen atom.

-

Step 4: Tautomerization: The intermediate tautomerizes to a protonated amide.

-

Step 5: Amide Hydrolysis: The protonated amide is attacked by water, leading to the formation of the carboxylic acid and an ammonium ion.

Kinetic studies have revealed that for acyl cyanides like benzoyl cyanide, the hydrolysis in neutral or slightly acidic solutions can be rapid but is surprisingly inhibited by increasing acid concentrations up to a certain point, after which positive catalysis by acid is observed.[10] This suggests a complex interplay of mechanisms.

Experimental Protocols

The following protocols are provided as a detailed guide for the hydrolysis of this compound. Safety precautions should always be observed, as this compound and its reagents can be hazardous.[11][12]

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| This compound | ≥98% | Commercial Supplier | Handle with care in a fume hood. |

| Sodium Hydroxide (NaOH) | Reagent Grade | Commercial Supplier | Corrosive. |

| Hydrochloric Acid (HCl) | Concentrated (37%) | Commercial Supplier | Corrosive. |

| Dichloromethane (DCM) | ACS Grade | Commercial Supplier | Volatile and should be handled in a fume hood. |

| Anhydrous Sodium Sulfate | Reagent Grade | Commercial Supplier | Used for drying. |

| Methanol or Ethanol | ACS Grade | Commercial Supplier | Flammable. |

Base-Catalyzed Hydrolysis Protocol

This protocol is a general procedure adapted for the hydrolysis of nitriles.[13]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in methanol or ethanol (10 volumes).

-

Addition of Base: To the stirred solution, add a 10% aqueous solution of sodium hydroxide (2 volumes).

-

Reaction: Stir the mixture at room temperature for 16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[13][14] If the reaction is slow, it can be heated to 60°C.

-

Workup:

-

Concentrate the reaction mixture under reduced pressure to remove the alcohol.

-

Dilute the residue with water (10 volumes) and extract with dichloromethane (2 x 10 volumes) to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH 3 with 1N HCl.[13] A precipitate of 2-chlorobenzoic acid should form.

-

-

Isolation and Purification:

-

Filter the precipitated solid and wash with cold water.

-

Dry the solid under vacuum to obtain the crude 2-chlorobenzoic acid.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Acid-Catalyzed Hydrolysis Protocol

This protocol is based on a reported synthesis of 2-chlorobenzoic acid from the corresponding nitrile.[15]

-

Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add this compound (1 part by weight) and water (2.25 parts by weight).

-

Addition of Acid: While stirring, slowly add concentrated hydrochloric acid (0.75 parts by weight) over 15 to 30 minutes.

-

Reaction: Heat the mixture to 100-110°C and maintain this temperature for 6 to 8 hours.

-

Workup:

-

Cool the reaction mixture to room temperature and continue stirring for 1 to 2 hours to allow for complete precipitation.

-

-

Isolation and Purification:

-

Filter the precipitated solid.

-

Wash the solid with water.

-

Dry the product under vacuum to yield 2-chlorobenzoic acid. A reported yield for a similar process is 98% with a purity of 99.79% by HPLC.[15]

-

Visualization of Key Processes

Chemical Structures

Caption: Key chemical structures in the hydrolysis reaction.

Simplified Hydrolysis Workflow

Caption: Key stages of the base-catalyzed hydrolysis mechanism.

Critical Parameters and Optimization

-

pH: The choice between acidic and basic conditions will depend on the stability of the starting material and product to the respective conditions, as well as the desired reaction rate and potential side reactions. Kinetic studies suggest that at high pH (>5.0), the reaction is first-order in hydroxide concentration, while at lower pH, a water-dependent reaction dominates. [6][7]* Temperature: Increasing the temperature generally accelerates the rate of hydrolysis. However, excessive heat can lead to the formation of byproducts. The optimal temperature should be determined experimentally for a specific set of reaction conditions.

-

Solvent: The choice of solvent can influence the solubility of the reactants and the reaction rate. For base-catalyzed hydrolysis, alcohols like methanol or ethanol are often used in conjunction with aqueous base. [13]* Reaction Time: The reaction should be monitored to determine the point of completion to avoid prolonged reaction times that could lead to degradation of the product.

-

Purity of Starting Material: The purity of the this compound will directly impact the purity of the final product. Impurities in the starting material may lead to the formation of undesired side products.

Analytical Monitoring Techniques

To ensure optimal reaction control and product quality, the following analytical techniques are recommended:

-

Thin Layer Chromatography (TLC): A rapid and effective method for monitoring the progress of the reaction by observing the disappearance of the starting material and the appearance of the product. [14][16]* High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of the starting material and the purity of the product. [15]* Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for the structural confirmation of the final product. [14]* Melting Point: A simple and effective way to assess the purity of the crystalline 2-chlorobenzoic acid product. [1]

Conclusion

The hydrolysis of this compound to 2-chlorobenzoic acid is a robust and efficient chemical transformation. A thorough understanding of the underlying acid- and base-catalyzed mechanisms, coupled with careful control of reaction parameters, is essential for achieving high yields and purity. The protocols and insights provided in this guide offer a solid foundation for researchers and drug development professionals to successfully implement and optimize this important synthetic step.

References

-

LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]

-

JoVE. (2025, May 22). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. [Link]

-

Clark, J. (n.d.). Hydrolysis of nitriles. Chemguide. [Link]

-

BYJU'S. (n.d.). Nitrile to Carboxylic Acid. [Link]

-

LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. [Link]

-

Hibbert, F., & Satchell, D. P. N. (1967). Acylation. Part XXI. Kinetics and mechanism of the hydrolysis of acyl cyanides. Journal of the Chemical Society B: Physical Organic, 653. [Link]

-

Hibbert, F., & Satchell, D. P. N. (1968). Acylation. Part XXII. The mechanism of hydrolysis of acyl cyanides in concentrated aqueous acid. Journal of the Chemical Society B: Physical Organic, 568. [Link]

-

SD Fine-Chem Limited. (n.d.). 2-CHLOROBENZYL CYANIDE MSDS. [Link]

-

Hibbert, F., & Satchell, D. P. N. (1967). Acylation. Part XXI. Kinetics and mechanism of the hydrolysis of acyl cyanides. Journal of the Chemical Society B: Physical Organic, 653-657. [Link]

-

Organic Synthesis. (n.d.). Hydrolysis of Nitriles. [Link]

-

Wikipedia. (n.d.). 2-Chlorobenzoic acid. [Link]

- Google Patents. (n.d.).

-

The Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Chemical Communications. [Link]

-

Hibbert, F., & Satchell, D. P. N. (1966). The Mechanism of the Hydrolysis of Acyl Cyanides. Chemical Communications (London), (15), 516-517. [Link]

-

Batiha, M. A., Chizhova, E. A., & Batiha, M. M. (2013). Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. Asian Journal of Chemistry, 25(10), 5559-5562. [Link]

-

Wikipedia. (n.d.). Acyl cyanide. [Link]

-

Organic Syntheses. (n.d.). Selective Hydrolysis of Nitriles to Amides using Acetaldoxime as a Water Surrogate. [Link]

-

Hibbert, F., & Satchell, D. P. N. (1965). The mechanism of the hydrolysis of acyl cyanides. Chemical Communications (London), (15), 516a-517. [Link]

-

WIPO Patentscope. (2023, February 23). WO2023019849 - METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. [Link]

-

Autech Industry Co.,Ltd. (2025, October 29). The Role of 2-Chlorobenzoic Acid in Modern Dye Synthesis. [Link]

- Google Patents. (n.d.). US4113773A - Process for the production of benzoyl cyanide (I).

-

Scribd. (n.d.). Benzyl Cyanide Hydrolysis To Acid - Big Chemical Encyclopedia. [Link]

-

OpenOChem Learn. (n.d.). Leaving Groups. [Link]

-

BYJU'S. (n.d.). Nucleophilic Acyl Substitution. [Link]

-

Bryan Research & Engineering, LLC. (2017, March 1). Operational Considerations of Side Reactions in Gas Sweetening Systems. [Link]

-

ResearchGate. (n.d.). Swift and efficient sono-hydrolysis of nitriles to carboxylic acids under basic condition: Role of the oxide anion radical in the hydrolysis mechanism. [Link]

-

Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. Organic Chemistry II. [Link]

-

Save My Exams. (2024, December 23). Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. [Link]

-

ResearchGate. (2025, August 6). (PDF) Effect of Pyridine and Tribenzylamine on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane System. [Link]

-

Quora. (2020, June 12). What is the mechanism of partial hydrolysis of methyl cyanide?. [Link]

Sources

- 1. 2-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Acyl cyanide - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles [jove.com]

- 6. Acylation. Part XXI. Kinetics and mechanism of the hydrolysis of acyl cyanides - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 7. Acylation. Part XXI. Kinetics and mechanism of the hydrolysis of acyl cyanides - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Acylation. Part XXII. The mechanism of hydrolysis of acyl cyanides in concentrated aqueous acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 11. 2-Cyanobenzyl chloride(2856-63-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. organic-synthesis.com [organic-synthesis.com]

- 14. rsc.org [rsc.org]

- 15. 2-Chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

Theoretical studies on 2-Chlorobenzoyl cyanide reactivity

An In-depth Technical Guide to the Theoretical Reactivity of 2-Chlorobenzoyl Cyanide